4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
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Overview
Description
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves several steps, typically starting with the appropriate quinoline precursor. The synthetic route often includes halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the quinoline ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical research to study its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
3,4-Dichloro-8-fluoroquinoline: Similar in structure but with different substitution patterns.
Other Halogenated Quinolines: Compounds with different halogen atoms or positions, which can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Biological Activity
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₀H₃Cl₂FN₂
- Molecular Weight: 241.05 g/mol
- Boiling Point: Approximately 378.3 °C
- Density: 1.56 g/cm³
The compound features a dichloro and a fluoro substituent on the quinoline ring, which significantly influences its reactivity and biological activity.
This compound primarily exerts its biological effects through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound forms stable complexes with these targets, inhibiting their activity and leading to bactericidal effects against various bacterial strains .
Antimicrobial Activity
The compound has been investigated for its efficacy against a range of bacterial pathogens. Studies have shown that it possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Pseudomonas aeruginosa | 2.0 |
These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.
Antitumor Activity
Recent studies suggest potential anticancer properties of this compound. It has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition could lead to reduced tumor growth in various cancer models .
Case Studies
-
Antimicrobial Efficacy Study
In a comparative study, this compound was tested alongside established fluoroquinolone antibiotics. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic option in the face of rising antibiotic resistance . -
Anticancer Mechanism Investigation
A study focused on the mechanism by which this compound inhibits cancer cell proliferation revealed that it induces apoptosis in cancer cells through caspase activation pathways. This finding supports the notion that this compound could be developed into an effective anticancer drug .
Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUAFLBTRKHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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